PKC beta II inhibitor H6
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Overview
Description
PKC beta II inhibitor H6 is a compound that specifically inhibits the activity of the protein kinase C beta II isozyme. Protein kinase C is a family of phospholipid-dependent serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The inhibition of protein kinase C beta II has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders .
Preparation Methods
The synthesis of PKC beta II inhibitor H6 involves multiple steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. The synthetic route typically includes:
Step 1: Selection of a suitable aromatic or heteroaromatic core structure.
Step 2: Functionalization of the core structure with specific substituents that enhance the inhibitory activity.
Step 3: Optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity.
Industrial production methods may involve scaling up the synthetic route while ensuring consistency, safety, and cost-effectiveness. This often requires the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
PKC beta II inhibitor H6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.
Substitution: The inhibitor can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
PKC beta II inhibitor H6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of protein kinase C beta II in various chemical pathways and reactions.
Biology: The inhibitor is employed in cell biology experiments to investigate the signaling pathways mediated by protein kinase C beta II and its impact on cellular functions.
Medicine: this compound is explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders. It is used in preclinical and clinical studies to evaluate its efficacy and safety.
Industry: The compound is utilized in the development of diagnostic assays and screening platforms for identifying new drug candidates targeting protein kinase C beta II
Mechanism of Action
PKC beta II inhibitor H6 exerts its effects by specifically binding to the active site of the protein kinase C beta II isozyme. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways mediated by protein kinase C beta II. The molecular targets and pathways involved include the regulation of cell proliferation, apoptosis, and differentiation. By blocking these pathways, the inhibitor can modulate cellular responses and potentially provide therapeutic benefits .
Comparison with Similar Compounds
PKC beta II inhibitor H6 is compared with other similar compounds, such as:
Bisindolylmaleimide I: Another inhibitor of protein kinase C beta II with a different chemical structure and binding affinity.
Gö 6976: A selective inhibitor of protein kinase C alpha and beta isozymes, used for comparative studies to understand the specificity and potency of this compound.
Enzastaurin: A protein kinase C beta inhibitor with clinical applications in cancer therapy.
The uniqueness of this compound lies in its specific binding affinity and inhibitory activity towards protein kinase C beta II, making it a valuable tool for studying the isozyme’s role in various biological processes and diseases .
Properties
IUPAC Name |
[2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZBPBWIGORKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37FN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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